molecular formula C20H20N6O2 B2609819 4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine CAS No. 1334372-92-7

4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine

Cat. No.: B2609819
CAS No.: 1334372-92-7
M. Wt: 376.42
InChI Key: QDNFAAJDNIIDEA-UHFFFAOYSA-N
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Description

4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine typically involves multiple steps, including nucleophilic substitution, condensation, and cyclization reactions. One common synthetic route starts with the nucleophilic substitution of 2-chloro-4-methyl-6-aminopyrimidine with 4,4-difluoropiperidine in the presence of a base such as DIPEA in 1-methyl-2-pyrrolidinone at elevated temperatures . This intermediate is then condensed with various synthesized acids to form the final pyrimidinamide derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in the arrest of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for drug discovery and development, offering potential advantages over other similar compounds in terms of efficacy and selectivity.

Properties

IUPAC Name

[4-(4-methylpyrimidin-2-yl)oxyphenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-15-7-10-23-20(24-15)28-17-5-3-16(4-6-17)18(27)25-11-13-26(14-12-25)19-21-8-2-9-22-19/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNFAAJDNIIDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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